Dichlorofluoromethane

Catalog No.
S577099
CAS No.
75-43-4
M.F
CHCl2F
M. Wt
102.92 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorofluoromethane

CAS Number

75-43-4

Product Name

Dichlorofluoromethane

IUPAC Name

dichloro(fluoro)methane

Molecular Formula

CHCl2F

Molecular Weight

102.92 g/mol

InChI

InChI=1S/CHCl2F/c2-1(3)4/h1H

InChI Key

UMNKXPULIDJLSU-UHFFFAOYSA-N

SMILES

C(F)(Cl)Cl

Solubility

0.7 % at 86° F (NIOSH, 2016)
0.18 M
In water, 1.88X10+04 mg/L at 25 °C
Soluble in carbon tetrachloride
69 parts/100 parts acetic acid; 108 parts/100 parts dioxane
> 10% in ethyl alcohol; > 10% in ethyl ether;> 10% in chloroform
0.95% weight at 25 deg in water
Solubility in water, g/100ml at 20 °C: 1 (poor)
(86°F): 0.7%

Synonyms

dichlorofluoromethane, fluorodichloromethane, Freon 21

Canonical SMILES

C(F)(Cl)Cl
  • Propellant in Aerosol Sprays: Prior to the 1970s, CFC-12 was a common propellant in scientific research aerosol sprays used for applications like:
    • Chromatography: CFC-12 propelled mobile phases in gas chromatography for the separation and analysis of various chemicals .
    • Spraying Cryosections: In cryogenics research, it was used to spray liquid nitrogen onto tissue samples to create cryosections for microscopic analysis .
  • Refrigerant in Scientific Equipment: Due to its non-toxic, non-flammable, and efficient cooling properties, CFC-12 was commonly used as a refrigerant in:
    • Low-temperature freezers: Maintaining ultra-low temperatures for research purposes in fields like biology, medicine, and materials science .
    • Environmental chambers: Simulating specific temperature and humidity conditions for various environmental studies .

Molecular Structure Analysis

Dichlorofluoromethane has a tetrahedral molecular structure. The carbon atom (C) forms a central core, bonded to two chlorine (Cl) atoms, one fluorine (F) atom, and a single hydrogen (H) atom []. The tetrahedral arrangement minimizes electrostatic repulsion between the electron domains around the central carbon []. This structure influences the molecule's polarity and interactions with other substances.


Chemical Reactions Analysis

Synthesis

Dichlorofluoromethane can be synthesized by reacting chloroform (CHCl3) with hydrogen fluoride (HF) in the presence of a catalyst like antimony trifluoride (SbF3) [].

Balanced chemical equation: CHCl3 + HF → CHCl2F + HCl []

Decomposition

At high temperatures, dichlorofluoromethane can decompose into various products, including hydrogen chloride (HCl), chlorine (Cl2), and fluorinated hydrocarbons []. The specific products and reaction pathways depend on the temperature and conditions.

Other Reactions

Dichlorofluoromethane can undergo various chemical reactions depending on the conditions. For instance, it can react with strong bases to form dichlorofluoromethanoate salts []. However, a detailed discussion of these reactions would delve into organic chemistry mechanisms beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Melting point: -135 °C []
  • Boiling point: 8.86 °C []
  • Density: 1.4 g/cm³ (liquid) []
  • Solubility: Slightly soluble in water []
  • Stability: Relatively stable under normal conditions. Decomposes at high temperatures [].

Dichlorofluoromethane is considered a hazardous substance due to several factors:

  • Inhalation hazard: Exposure to high concentrations can cause dizziness, nausea, cardiac problems, and even death by displacing oxygen in the lungs [].
  • Skin contact: Liquid dichlorofluoromethane can cause frostbite [].
  • Environmental impact: Dichlorofluoromethane has been implicated in ozone depletion in the Earth's stratosphere []. Due to its ozone-depleting potential, its production and use have been largely phased out by international agreements [].

Physical Description

Dichlorofluoromethane is a colorless, odorless gas. It is shipped as a liquid under its own vapor pressure. Contact with the liquid may cause frostbite to unprotected skin. It can asphyxiate by displacement of air. Exposure of the container to prolonged heat or fire may cause it to rupture violently and rocket.
COLOURLESS GAS OR COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a slight, ether-like odor.
Colorless gas with a slight, ether-like odor. [Note: A liquid below 48°F. Shipped as a liquefied compressed gas.]

Color/Form

Colorless heavy gas
Colorless gas ... [Note: A liquid below 48 degrees F. Shipped as a liquefied compressed gas]

XLogP3

2

Boiling Point

48 °F at 760 mm Hg (USCG, 1999)
8.9 °C
48°F

Vapor Density

3.82 (Air = 1)
Relative vapor density (air = 1): 3.8
3.57

Density

1.48 at 68 °F (USCG, 1999)
1.48
3.57(relative gas density)

LogP

1.55 (LogP)
log Kow = 1.55
1.55

Odor

... Slight ether-like odor ...

Melting Point

-211 °F (USCG, 1999)
-135.0 °C
-130.4 °C
-135 °C
-211°F

UNII

7GAO4CRJ0B

GHS Hazard Statements

Aggregated GHS information provided by 113 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 113 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 112 of 113 companies with hazard statement code(s):;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
H420 (33.93%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Dichlorofluoromethane is a colorless heavy gas. It has a slight odor like ether. Dichlorofluoromethane is very soluble in water. USE: Dichlorofluoromethane has been used as a refrigerant, solvent, propellant for aerosol sprays, and heat exchange fluid. It is being phased out as an inert ingredient in pesticides for nonfood uses as a propellant for aerosol sprays. In accordance with the Montreal Protocol, dichlorofluoromethane will no longer be produced or imported into the United States after 2015, except for its use in equipment manufactured before 2020. No production or importation will be allowed after 2030. EXPOSURE: People may be exposed to dichlorofluoromethane through inhalation. If dichlorofluoromethane is released to the environment it will slowly be broken down in air. As a result of its being stable in air, it can spread throughout the globe. About 5% of the dichlorofluoromethane released in air will diffuse to the stratosphere where it is broken down into other chemicals where it will cause ozone depletion. Dichlorofluoromethane will volatilize from soil and water surfaces. It is expected to be highly mobile in soil. Dichlorofluoromethane may be broken down slowly by microorganisms in soil. It will not be broken down by microorganisms in water. Dichlorofluoromethane breaks down very slowly in water. It will not build up in tissues of aquatic organisms. RISK: Breathing in very high concentrations of dichlorofluoromethane for short periods of time may cause confusion, incoordination, tremors, unconsciousness, irregular heartbeat, and death in some cases. Liver damage was observed in laboratory animals who breathed in high concentrations of dichlorofluoromethane for six hours a day for several weeks. Abortions occurred after laboratory animals breathed in high concentrations of dichlorofluoromethane for six hours a day for several days during pregnancy. The potential for dichlorofluormethane to cause cancer in laboratory animals has not been tested. The potential for dichlorofluoromethane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, nor the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

2217.93 mm Hg (USCG, 1999)
1.36e+03 mmHg
1360 mm Hg at 25 °C
Vapor pressure, kPa at 21 °C: 159
2217.93 mmHg
(70°F): 1.6 atm

Pictograms

Irritant

Compressed Gas;Irritant

Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol%): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; other gases, 2. /Chlorofluoroalkanes/

Other CAS

75-43-4

Wikipedia

Dichlorofluoromethane

Methods of Manufacturing

Reaction of chloroform and hydrogen fluoride.
The most important commercial method for manufacturing /chlorofluoro carbons/ is the successive replacement of chlorine by fluorine using hydrogen fluoride ... CHCl2F /Freon 21/ is produced by reacting chloroform with HF

General Manufacturing Information

Methane, dichlorofluoro-: ACTIVE
Per 40 CFR 82, which implements the Montreal Protocol, dichlorofluoromethane will no longer be produced or imported in the United States after 2015, except for its use as a refrigerant in equipment manufactured before 1/1/2020; no production or importing after 1/1/2030 will be allowed.

Analytic Laboratory Methods

Method: NIOSH 2516, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: dichlorofluoromethane; Matrix: air; Detection Limit: 0.05 mg/sample.
AOB Method VG-011-1. Halogenated and Aromatic Volatile Organic Compounds (VOCs) in Whole Gas Analyzed by Purge and Trap GC/ELCD/PID.
AREAL Method IP-1A. Determination of Volatile Organic Compounds (VOCs) in Indoor Air Using Stainless Steel Canisters; Capillary GC/MS; detection limit = ppb (quantity not specified).

Clinical Laboratory Methods

Volatiles are frequently abused as inhalants. The methods used for identification are generally nonspecific if analyzed concurrently with ethanol or require an additional analytical procedure that employs mass spectrometry. A previously published technique utilizing a capillary flow technology splitter to simultaneously quantitate and confirm ethyl alcohol by flame ionization and mass spectrometric detection after headspace sampling and gas chromatographic separation was evaluated for the detection of inhalants. Methanol, isopropanol, acetone, acetaldehyde, toluene, methyl ethyl ketone, isoamyl alcohol, isobutyl alcohol, n-butyl alcohol, 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane (Norflurane, HFC-134a), chloroethane, trichlorofluoromethane (Freon-11), dichlorodifluoromethane (Freon-12), dichlorofluoromethane (Freon-21), chlorodifluoromethane (Freon-22) and 1,2-dichlorotetrafluoroethane (Freon-114) were validated for qualitative identification by this method. The validation for qualitative identification included evaluation of matrix effects, sensitivity, carryover, specificity, repeatability and ruggedness/robustness.
Fluorocarbon determination in blood: gas chromatography with electron capture detection. Recovery of fluorocarbons added to blood ranged from 85 to 95%. Major sources of error are loss of pure fluorocarbon in preparation of the standards and changes in chromatographic response. /Fluorocarbons/

Storage Conditions

... MATERIALS MUST BE STORED IN PLACES THAT ARE COOL ... PROVIDE ADEQUATE VENTILATION ... FURTHER PRECAUTION IS TO LOCATE ... AREA ... AWAY FROM AREAS OF FIRE HAZARD ... .

Interactions

If inhalation occurs, epinephrine or other sympathomimetic amines and adrenergic activators should not be administered since they will further sensitize heart to development of arrhythmias. /Fluorocarbons/
Adrenaline should not be admin, because of the possibility of inducing cardiac arrhythmias or arrest. /Flourocarbons/

Stability Shelf Life

/Condition/ contributing to instability: heat.

Dates

Modify: 2023-08-15

Endodontic anesthesia in mandibular molars: a clinical study

H P Cohen, B Y Cha, L S Spångberg
PMID: 8245762   DOI: 10.1016/S0099-2399(06)81366-X

Abstract

Sixty-one mandibular molar teeth with clinically manifest pulpitis, which required endodontic therapy, were studied. Twenty-seven subjects received standard inferior alveolar nerve block (IANB) with 2% lidocaine HCI with 1:100,000 epinephrine and 34 subjects received IANB with 3% mepivacaine with no vasoconstrictor. Pulpal anesthesia was assessed with dichlorodifluormethane (DDM). Subjects who gave a positive response to DDM were given a periodontal ligament injection with 2% lidocaine with 1:100,000 epinephrine. This study showed that 3% mepivacaine HCI is as effective as 2% lidocaine HCI in achieving pulpal anesthesia in mandibular molars with IANB. Of a total 61 IANB with lip anesthesia, 23 subjects required periodontal ligament injection to achieve a negative response to DDM. It was concluded that lip anesthesia is not a reliable indicator of pulpal anesthesia. The use of DDM is a reliable method of determining true pulpal anesthesia.


Conduction blockade in myelinated fibers by gaseous and volatile substances

F G Carpenter
PMID: 2001003   DOI: 10.1152/ajpregu.1991.260.3.R540

Abstract

The minimum ambient partial pressure required to reversibly disrupt conducted responses in myelinated nerve fibers (Pblock) was determined for 11 gases and chloroform. For all but one substance, Pblock was inversely proportional to their nonaqueous solubility; large-diameter fibers were less vulnerable than fibers of small diameter. No "anesthetic" effect was displayed by SF6. At the Pblock for three of the agents, the time for completion of their anesthetic action (tb) was proportional to their lipid-to-aqueous solubility ratio. When the ratio was large, tb was longer than when the ratio was small; blockade became complete after the partial pressure of the agent in the lipid or nonaqueous phase of the axon membrane became equal to Pblock. The access of these substances to an nonaqueous site was neither pH nor frequency dependent, but in the case of SF6 access did appear to be limited by its molal volume.


Improper or classical hydrogen bonding? A comparative cryosolutions infrared study of the complexes of HCClF(2), HCCl(2)F, and HCCl(3) with dimethyl ether

Sofie N Delanoye, Wouter A Herrebout, Benjamin J van der Veken
PMID: 12071758   DOI: 10.1021/ja0125220

Abstract

Complexes of haloforms of the type HCCl(n)F(3-)(n) (n = 1-3) with dimethyl ether have been studied in liquid argon and liquid krypton, using infrared spectroscopy. For the haloform C[bond]H stretching mode, the complexation causes blue shifts of 10.6 and 4.8 cm(-1) for HCClF(2) and HCCl(2)F, respectively, while for HCCl(3) a red shift of 8.3 cm(-1) is observed. The ratio of the band areas of the haloform C[bond]H stretching in complex and monomer was determined to be 0.86(4) for HCClF(2), 33(3) for HCCl(2)F, and 56(3) for HCCl(3). These observations, combined with those for the HCF(3) complex with the same ether (J. Am. Chem. Soc. 2001, 123, 12290), have been analyzed using ab initio calculations at the MP2[double bond]FC/6-31G(d) level, and using some recent models for improper hydrogen bonding. Ab initio calculations on the haloforms embedded in a homogeneous electric field to model the influence of the ether suggest that the complexation shift of the haloform C[bond]H stretching is largely explained by the electric field effect induced by the electron donor in the proton donor. The model calculations also show that the electric field effect accounts for the observed intensity changes of the haloform C[bond]H stretches.


Different pharmacokinetics of dichlorofluoromethane (CFC 21) and chlorodifluoromethane (CFC 22)

H Peter, J G Filser, L von Szentpály, H J Wiegand
PMID: 3718233   DOI: 10.1007/BF00297122

Abstract

Inhalation pharmacokinetics of dichlorofluoromethane (CFC 21) and chlorodifluoromethane (CFC 22) were studied in male Wistar rats by use of a closed inhalation chamber system. CFC 21 was readily eliminated via metabolism. However, CFC 22 underwent no detectable metabolism; pretreatment of the rats with DDT or phenobarbital did not stimulate metabolic transformation of the compound. Hence, formation of biologically relevant amounts of reactive intermediates from CFC 22 as a mechanism of toxicity seems unlikely.


Explore Compound Types